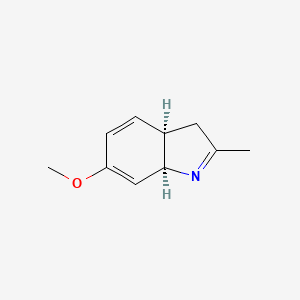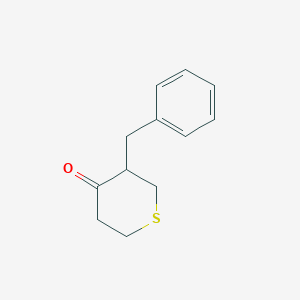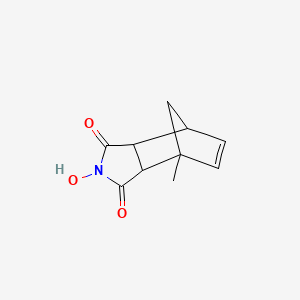
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one is a complex organic compound that features a morpholine ring substituted with a phenyl group and an indenyl ether moiety
Preparation Methods
The synthesis of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the indenyl ether intermediate, followed by its reaction with a morpholine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or indenyl moieties, using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Scientific Research Applications
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one can be compared with similar compounds, such as:
1-((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)-3-(propan-2-ylamino)-2-butanol: This compound features a similar indenyl ether moiety but differs in its amine substitution.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy-substituted indenyl group and an amine functional group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(1H-inden-4-yloxymethyl)-4-phenylmorpholin-3-one |
InChI |
InChI=1S/C20H19NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h1-5,7-11,17H,6,12-14H2 |
InChI Key |
PTDJSQKNZUFAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC=C2OCC3CN(C(=O)CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


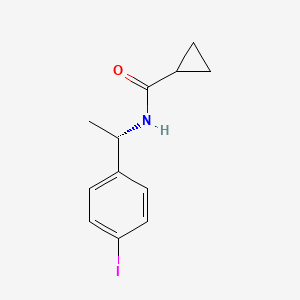
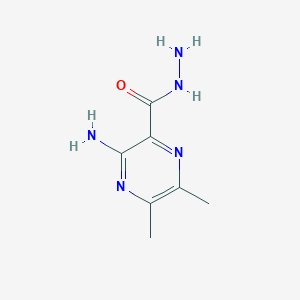
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
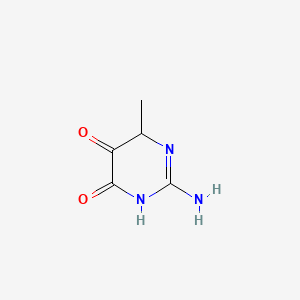
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
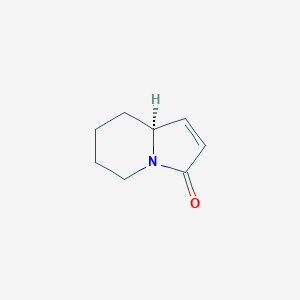
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
